molecular formula C8H17NO3 B3123432 Tert-butyl N-(2-methoxyethyl)carbamate CAS No. 30751-70-3

Tert-butyl N-(2-methoxyethyl)carbamate

Cat. No.: B3123432
CAS No.: 30751-70-3
M. Wt: 175.23 g/mol
InChI Key: BUDBINJSWXSIDF-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methoxyethyl)carbamate is a chemical compound commonly used as a protecting group for amines in organic synthesis. It is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(2-methoxyethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-methoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-methoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Deprotection: Strong acids like trifluoroacetic acid.

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-methoxyethyl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its primary application is as a protecting group for amines during the synthesis of peptides and other complex molecules. The compound’s stability and ease of removal make it an ideal choice for protecting amine groups during multi-step syntheses .

In medicinal chemistry, this compound is used in the synthesis of various pharmaceutical compounds. It helps in the selective protection and deprotection of functional groups, facilitating the synthesis of target molecules with high precision .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxyethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-methoxyethyl)carbamate is unique due to its methoxyethyl group, which provides specific reactivity and stability under various conditions. Its ease of removal under acidic conditions makes it particularly useful in multi-step syntheses where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-(2-methoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9-5-6-11-4/h5-6H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDBINJSWXSIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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